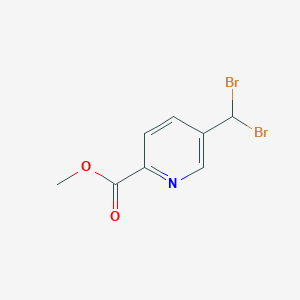

Methyl 5-(dibromomethyl)picolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(dibromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXBFVONIIQOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599561 | |

| Record name | Methyl 5-(dibromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55876-83-0 | |

| Record name | 2-Pyridinecarboxylic acid, 5-(dibromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55876-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(dibromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Methyl 5 Dibromomethyl Picolinate and Analogues

Precursor-Based Synthetic Routes

The construction of the methyl 5-(dibromomethyl)picolinate scaffold often begins with more readily available precursors. These routes involve the strategic modification of existing molecular frameworks to introduce the desired functional groups.

Approaches from Methyl 5-(bromomethyl)picolinate Precursors

A direct and common method for the synthesis of this compound involves the further bromination of methyl 5-(bromomethyl)picolinate. bldpharm.com This precursor, which already contains a bromine atom on the methyl group, can undergo a second bromination step to yield the target dibromo compound. bldpharm.com The reaction typically involves a radical bromination agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.

A related synthesis starts from methyl 5-methylnicotinate, which is first converted to methyl 5-(bromomethyl)nicotinate. chemicalbook.com This is achieved by reacting methyl 5-methylnicotinate with NBS and a radical initiator like dibenzoyl peroxide in a suitable solvent such as carbon tetrachloride under reflux conditions. chemicalbook.com The resulting monobrominated intermediate can then be subjected to a second bromination to afford the dibrominated product.

Derivatization from Picolinic Acid and Nicotinic Acid Analogues

Picolinic acid and nicotinic acid derivatives serve as versatile starting materials for the synthesis of this compound and its analogues. nih.gov For instance, 5-methylnicotinic acid can be prepared from 3,5-dimethyl pyridine (B92270) through an oxidation reaction. google.com One method involves using concentrated sulfuric acid as a solvent and hydrogen peroxide as the oxidizing agent. google.com This selective oxidation of one methyl group provides the carboxylic acid functionality necessary for further transformations.

The synthesis of various analogues often involves the derivatization of nicotinic acid. nih.govnih.gov For example, nicotinic acid can be used as a starting material to synthesize more complex molecules. nih.gov

Utilization of Dimethyl Pyridine-2,5-dicarboxylate (B1236617) in Synthetic Pathways

Dimethyl pyridine-2,5-dicarboxylate is another key precursor in the synthesis of related compounds. sigmaaldrich.com It can be synthesized from 2,5-pyridinedicarboxylic acid by reaction with thionyl chloride in methanol (B129727). nih.gov This diester can then be selectively reduced. For example, treatment with calcium chloride and sodium borohydride (B1222165) in a mixture of THF and methanol can selectively reduce one of the ester groups to a hydroxymethyl group, yielding methyl 6-(hydroxymethyl)nicotinate. nih.gov This intermediate can then be further functionalized.

A similar starting material, dimethyl 5-methyl-2,3-pyridinedicarboxylate, is used to prepare dimethyl 5-bromomethyl-2,3-pyridinedicarboxylate, a key intermediate for certain herbicides. google.com The bromination can be carried out using hydrobromic acid in the presence of sodium bromate (B103136) and azobisisobutyronitrile as an initiator, which is reported to reduce the formation of the dibromo byproduct. google.com

Halogenation Techniques for Dibromomethyl Moiety Introduction

The introduction of the dibromomethyl group is a critical step in the synthesis of the target compound. Various halogenation methods have been developed to achieve this transformation efficiently.

Electrochemical Halogenation Methods for Methylarene Derivatives

Electrochemical methods offer a controlled and often more sustainable approach to halogenation. For methylarene derivatives, electrochemical oxidation can be used to functionalize the benzylic position. nih.govresearchgate.net These reactions can proceed via direct electrolysis, where an electron is transferred from the methylarene to the anode, or through mediated electrolysis. nih.gov Mediated electrolysis often provides better selectivity and functional group compatibility. nih.gov For instance, phthalimide-N-oxyl (PINO) radical, generated electrochemically from N-hydroxyphthalimide (NHPI), can act as a hydrogen atom transfer (HAT) mediator to selectively oxidize the methyl group. nih.gov

Electrochemical methods have also been applied to the dibromination of various unsaturated compounds. For example, the electrochemical oxidative halogenation of alkenes using HBr has been reported. While not directly applied to this compound in the provided sources, these techniques demonstrate the potential of electrochemistry for introducing bromine atoms.

Decarboxylative Halogenation Strategies for Bromination

Decarboxylative halogenation is a powerful method for the synthesis of organic halides from carboxylic acids. nih.govacs.org This process involves the replacement of a carboxyl group with a halogen atom. acs.org Several variations of this reaction exist. The Hunsdiecker reaction, for example, traditionally uses silver salts of carboxylic acids with bromine. acs.org Modifications to this method have been developed to improve its applicability and avoid the use of heavy metal salts.

For heteroaromatic carboxylic acids, such as nicotinic acid, decarboxylative halogenation can be an effective method for introducing a halogen. nih.gov These reactions often proceed via an ipso-substitution mechanism. nih.gov Light irradiation can sometimes improve the reaction rates and yields. nih.gov More recent developments in this area include copper-catalyzed halodecarboxylation reactions that can be applied to a broad scope of (hetero)aryl carboxylic acids. osti.gov Another approach for sterically hindered aliphatic carboxylic acids utilizes hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene, in combination with a stable bromine source like potassium bromide. sci-hub.se Iron salts under visible light have also been shown to catalyze the decarboxylative halogenation of aliphatic carboxylic acids. rsc.org

Interactive Data Table: Precursor Synthesis

Below is a summary of the synthesis of key precursors mentioned in the text.

| Precursor | Starting Material(s) | Reagents & Conditions | Product |

| Methyl 5-(bromomethyl)nicotinate | Methyl 5-methylnicotinate | N-Bromosuccinimide (NBS), dibenzoyl peroxide, carbon tetrachloride, reflux chemicalbook.com | Methyl 5-(bromomethyl)nicotinate chemicalbook.com |

| 5-Methylnicotinic acid | 3,5-Dimethyl pyridine | Concentrated sulfuric acid, hydrogen peroxide, 110-150 °C google.com | 5-Methylnicotinic acid google.com |

| Dimethyl pyridine-2,5-dicarboxylate | 2,5-Pyridinedicarboxylic acid | Thionyl chloride, methanol nih.gov | Dimethyl pyridine-2,5-dicarboxylate nih.gov |

| Methyl 6-(hydroxymethyl)nicotinate | Dimethyl pyridine-2,5-dicarboxylate | Calcium chloride, sodium borohydride, THF/methanol nih.gov | Methyl 6-(hydroxymethyl)nicotinate nih.gov |

| Dimethyl 5-bromomethyl-2,3-pyridinedicarboxylate | Dimethyl 5-methyl-2,3-pyridinedicarboxylate | Hydrobromic acid, sodium bromate, azobisisobutyronitrile google.com | Dimethyl 5-bromomethyl-2,3-pyridinedicarboxylate google.com |

Targeted Bromination of Pyridine Methyl Groups

The introduction of bromine atoms onto a methyl group attached to a pyridine ring, a key step in forming the dibromomethyl moiety, is a challenging transformation that requires carefully chosen conditions to ensure selectivity. This process typically proceeds via a free radical mechanism, analogous to benzylic bromination. The methyl group at the 5-position of the pyridine ring is activated for radical halogenation due to its position relative to the aromatic system.

While various brominating agents can be employed, N-Bromosuccinimide (NBS) is a common choice for such transformations, often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light). The reaction proceeds stepwise, with the initial formation of a monobrominated intermediate, Methyl 5-(bromomethyl)picolinate. sigmaaldrich.com Subsequent reaction with another equivalent of the brominating agent yields the desired this compound. chemscene.comscbt.com

The synthesis of an analogous bromo-derivative, a 4-bromo pyrazole, was achieved via bromination of the corresponding methyl ester with NBS under microwave irradiation, highlighting a modern approach to facilitating this type of reaction. acs.org The success of the reaction is contingent on controlling the stoichiometry of the brominating agent to achieve the desired level of bromination—either mono- or di-substitution.

Table 1: Analogous Bromination Reaction

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 1-(2-fluorobenzyl)-1H-pyrazole-5-carboxylate | N-Bromosuccinimide (NBS), Microwave irradiation | Methyl 4-bromo-1-(2-fluorobenzyl)-1H-pyrazole-5-carboxylate | Moderate | acs.org |

Esterification and Functional Group Interconversion in Picolinate (B1231196) Synthesis

The synthesis of picolinate esters is a fundamental process, often starting from the corresponding picolinic acid. Following esterification, further modifications can be made through functional group interconversions (FGI), allowing for the creation of a diverse range of analogues.

Esterification of Picolinic Acid

Several reliable methods exist for the esterification of picolinic acids. A widely used, high-yield approach involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then treated with the desired alcohol. For instance, pyridine-2,5-dicarboxylic acid can be converted to its dimethyl ester by refluxing with thionyl chloride (SOCl₂) in methanol. nih.gov This method is effective, with optimizations showing that refluxing for three hours provides a 72% yield. nih.gov A similar strategy is employed to create various active esters of picolinic acid by first forming the acid chloride hydrochloride using SOCl₂ and a catalytic amount of DMF. nih.gov

An alternative route is direct esterification catalyzed by a strong acid. A patented process describes the reaction of a pyridine carboxylic acid with an aliphatic alcohol (containing at least 4 carbon atoms) in the presence of an alkane sulfonic acid as a catalyst. google.com This reaction is typically performed at reflux with azeotropic removal of water to drive the equilibrium towards the ester product, resulting in nearly quantitative yields. google.com

Table 2: Comparison of Esterification Methods for Picolinic Acids

| Starting Material | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2,5-Pyridine dicarboxylic acid | SOCl₂, Methanol, Reflux for 3h | Dimethyl ester | 72% | nih.gov |

| Picolinic acid | SOCl₂, DMF (cat.), then 4-nitrophenol, Et₃N | p-nitrophenyl ester | 39% | nih.gov |

| Nicotinic acid | Amyl alcohol, Benzene, Alkane sulfonic acid (cat.), Reflux | Amyl ester | Quantitative | google.com |

Functional Group Interconversions (FGI)

Functional group interconversions are crucial for elaborating the basic picolinate structure. These transformations allow for the introduction of new functionalities and the synthesis of complex target molecules.

Reduction of Esters: The ester group of a picolinate can be selectively reduced. For example, the synthesis of methyl 6-(hydroxymethyl)nicotinate was achieved by reducing one ester group of dimethyl pyridine-2,5-dicarboxylate using sodium borohydride (NaBH₄) in the presence of calcium chloride. nih.gov This transformation provides a hydroxylmethyl group that can be used for further derivatization. nih.gov

Conversion to Halides: Hydroxyl groups, often introduced via ester reduction, can be converted to halides, which are versatile synthetic handles. Standard methods include reaction with reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu Furthermore, sulfonate esters can be converted to halides via the Finkelstein reaction, which involves treatment with a sodium halide in acetone. vanderbilt.edu These FGIs open up pathways for nucleophilic substitution reactions to build more complex picolinate analogues.

Advanced Synthetic Protocols and Catalysis in Picolinate Chemistry

Modern synthetic chemistry increasingly relies on advanced protocols and catalysis to enhance efficiency, selectivity, and sustainability. The field of picolinate synthesis has benefited significantly from these developments, particularly through the use of novel heterogeneous and homogeneous catalytic systems.

Heterogeneous Catalysis in Picolinate Synthesis

A significant advancement is the development of heterogeneous catalysts for the one-pot synthesis of picolinate derivatives. Researchers have successfully used a novel nanoporous metal-organic framework (MOF), UiO-66(Zr)-N(CH₂PO₃H₂)₂, as a highly efficient and reusable catalyst. nih.govrsc.org This catalyst facilitates a multi-component reaction between an aldehyde, ammonium (B1175870) acetate, malononitrile, and ethyl 2-oxopropanoate to produce substituted ethyl picolinates. nih.govrsc.org The reaction proceeds under mild conditions at ambient temperature in ethanol (B145695), which is a considerable advantage over traditional methods that may require harsh conditions. rsc.orgnih.gov The catalyst's performance is superior to other homogeneous and heterogeneous catalysts, demonstrating the potential of engineered MOFs in complex organic synthesis. rsc.org

Table 3: Catalyst Performance in a Model Picolinate Synthesis Reaction

| Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | 1 | 95 | rsc.org |

| UiO-66(Zr)-NH₂ | 5 | 75 | rsc.org |

| Piperidine | 8 | 50 | rsc.org |

| No Catalyst | 24 | Trace | rsc.org |

Picolinic Acid Derivatives in Homogeneous Catalysis

Picolinic acid and its derivatives are also valuable as ligands in homogeneous catalysis. The nitrogen and oxygen atoms of the picolinate structure can effectively chelate metal ions, leading to highly active and selective catalysts.

Manganese-Catalyzed Epoxidation: An in-situ generated catalyst system based on manganese(II) triflate and picolinic acid has been shown to be highly effective for the epoxidation of a wide range of olefins. organic-chemistry.org This system, which uses peracetic acid as the oxidant, is remarkably fast (reactions often complete in under 5 minutes at 0°C) and efficient. organic-chemistry.org The picolinic acid ligand is crucial for the catalyst's performance, outperforming other common ligands. organic-chemistry.org

Copper-Catalyzed Click Chemistry: A one-dimensional coordination polymer based on Cu(II) and 2-picolinic acid has been developed as a recyclable catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via the "click reaction". nih.gov The catalyst is effective for both bimolecular and one-pot, multicomponent cycloaddition reactions in environmentally friendly solvents. nih.gov

These examples underscore the dual role of picolinates in modern chemistry: they are not only synthetic targets but also crucial components of advanced catalytic systems that enable other important chemical transformations.

Reactivity and Transformation Chemistry of Methyl 5 Dibromomethyl Picolinate

Reactivity of the Dibromomethyl Group

The dibromomethyl group is a versatile functional handle that can be transformed into a variety of other functionalities.

Transformations to Aldehydes and Carbaldehydes

A primary transformation of the dibromomethyl group is its conversion to an aldehyde. This is typically achieved through hydrolysis, often under acidic or basic conditions. The initial hydrolysis of one of the bromine atoms would lead to a bromohydrin intermediate, which can then tautomerize and subsequently lose the second bromine atom to form the corresponding aldehyde, 5-formylpicolinate.

Potential for Further Functionalization

The dibromomethyl group is susceptible to a range of nucleophilic substitution reactions. pharmdguru.comyoutube.com Strong nucleophiles can displace one or both bromine atoms, leading to the introduction of new functional groups. pharmdguru.comrsc.orgmdpi.comyoutube.com The specific outcome often depends on the nature of the nucleophile and the reaction conditions.

Grignard reagents, which are potent carbon-based nucleophiles, can also react with the dibromomethyl group. mnstate.eduwvu.edumasterorganicchemistry.comlibretexts.orglibretexts.org The reaction of a Grignard reagent with methyl 5-(dibromomethyl)picolinate could potentially lead to the formation of a new carbon-carbon bond at the site of the original dibromomethyl group. mnstate.eduwvu.edumasterorganicchemistry.comlibretexts.orglibretexts.org However, the strong basicity of Grignard reagents might also lead to competing reactions, such as deprotonation at positions activated by the electron-withdrawing groups on the pyridine (B92270) ring. mnstate.eduwvu.edumasterorganicchemistry.comlibretexts.orglibretexts.org

Rearrangement Reactions

While the Favorskii rearrangement is a well-known reaction of α-halo ketones, its direct applicability to this compound is not straightforward as it is not a ketone. wikipedia.orgresearchgate.netnrochemistry.comddugu.ac.inorganic-chemistry.org The Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone in the presence of a base. wikipedia.orgresearchgate.netnrochemistry.com However, if the dibromomethyl group were to be transformed into a haloketone intermediate through a separate reaction, then a subsequent Favorskii-type rearrangement could be envisioned. wikipedia.orgresearchgate.netnrochemistry.comddugu.ac.in

Reactivity of the Picolinate (B1231196) Ester Moiety

The methyl picolinate portion of the molecule also exhibits characteristic reactivity, primarily centered around the ester functional group.

Hydrolysis and Transesterification Reactions

The methyl ester of picolinic acid can undergo hydrolysis to the corresponding carboxylic acid, picolinic acid, under either acidic or basic conditions. acs.orggoogle.com This reaction is a fundamental transformation of esters. Divalent metal ions have been shown to catalyze the hydrolysis of picolinate esters. acs.orgacs.orgacs.orgdocumentsdelivered.com

Transesterification, the conversion of one ester to another, is also a feasible reaction for this compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alcohol portion of the ester. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For instance, reacting this compound with ethanol (B145695) would yield ethyl 5-(dibromomethyl)picolinate.

Role as a Protecting Group and Cleavage Methods

The picoloyl (Pico) group, a derivative of picolinic acid, has found utility as a protecting group in organic synthesis, particularly in carbohydrate chemistry. nih.govrsc.orgrsc.org While this compound itself is not the protecting group, the picolinate ester functionality can be considered in this context. Protecting groups are temporary modifications of functional groups to prevent them from reacting during a chemical transformation elsewhere in the molecule. organic-chemistry.orguchicago.edu

The cleavage of a picolinate ester, or deprotection, can be achieved under various conditions. Traditional methods include Zemplén conditions, which involve the use of sodium methoxide (B1231860) in methanol (B129727). nih.govrsc.org Additionally, catalytic methods using salts of iron(III) or copper(II) have been developed for the chemoselective removal of the picoloyl group in the presence of other ester functionalities. nih.govrsc.org These catalytic methods offer a milder and more selective approach to deprotection. nih.govrsc.org The picolinamide (B142947) group, a related functionality, can be cleaved under mild reductive conditions using zinc and hydrochloric acid. researchgate.net

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further intensified by the presence of two electron-withdrawing groups: the methyl picolinate group (-COOCH₃) at the C2 position and the dibromomethyl group (-CHBr₂) at the C5 position. The cumulative effect of these substituents significantly deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom.

Electrophilic Aromatic Substitution (if conditions permit)

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is expected to be exceedingly challenging. The pyridine nitrogen acts as a strong deactivating group, and this effect is compounded by the electron-withdrawing nature of the methyl ester and dibromomethyl substituents. nih.govmdpi.com Electrophilic attack on the pyridine ring typically requires harsh reaction conditions. nih.gov

The directing effect of the substituents must also be considered. The nitrogen atom directs incoming electrophiles to the meta-position (C3 and C5). However, the C5 position is already substituted. The methyl ester group at C2 is also a meta-director. Therefore, any potential electrophilic attack would be directed towards the C3 and C5 positions. Given that C5 is occupied, the most likely, albeit unfavorable, position for electrophilic substitution would be the C3 position.

A theoretical study on the nitration of pyridine derivatives using nitronium ion (NO₂⁺) suggests that such reactions can occur, but the high acidity of the reaction medium often leads to the protonation of the pyridine nitrogen, further deactivating the ring. cnr.it

Nucleophilic Aromatic Substitution (for activated systems)

The pyridine ring in this compound is highly activated for nucleophilic aromatic substitution (SNA) reactions. The electron-withdrawing nitrogen atom, along with the ester and dibromomethyl groups, lowers the electron density of the ring, making it susceptible to attack by nucleophiles. mdpi.comsigmaaldrich.comnih.gov Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6) because the negative charge of the resulting intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. sigmaaldrich.com

Metal-mediated Reactivity and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atoms of the picolinate ester group in this compound are potential sites for coordination with metal ions. Picolinic acid and its esters are well-known chelating ligands that form stable complexes with a variety of transition metals. chemicalbook.commdpi.commdpi.com The coordination typically involves the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, forming a five-membered chelate ring.

The presence of the dibromomethyl group at the 5-position can influence the coordination properties of the molecule. Steric hindrance from this group could affect the approach of metal ions and the geometry of the resulting complex. Furthermore, the bromine atoms of the dibromomethyl group could potentially participate in secondary interactions with the metal center or other ligands in the coordination sphere.

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Methodologies for Structural Elucidation

The structural elucidation of a novel or complex organic molecule like Methyl 5-(dibromomethyl)picolinate would typically rely on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: For this compound, the proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group of the ester, and the dibromomethyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide information about their relative positions on the pyridine ring. The single proton of the dibromomethyl group would likely appear as a singlet at a characteristic downfield region due to the deshielding effect of the two bromine atoms. The methyl protons of the ester would also appear as a singlet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon. For instance, the carbonyl carbon of the ester would have a characteristic resonance at a low field. The carbon of the dibromomethyl group would also be identifiable, as would the distinct carbons of the pyridine ring and the methyl ester.

Expected ¹H NMR Data (Hypothetical)

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine-H | δ 7.5-9.0 | m | - |

| -CHBr₂ | δ 6.5-7.5 | s | - |

Expected ¹³C NMR Data (Hypothetical)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (ester) | δ 160-170 |

| Pyridine-C | δ 120-150 |

| -OCH₃ | δ 50-60 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, key absorption bands would be expected for the C=O stretch of the ester, the C-O stretch of the ester, the C-N and C=C stretches of the pyridine ring, and the C-Br stretch of the dibromomethyl group.

Expected IR Absorption Bands (Hypothetical)

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (ester) | 1710-1740 |

| C-O (ester) | 1250-1300 |

| C=N, C=C (aromatic) | 1450-1600 |

-C-Br | 500-650 |

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₇Br₂NO₂), the presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with significant peaks for [M]+, [M+2]+, and [M+4]+ due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected HRMS Data (Hypothetical)

| Ion | Calculated m/z |

|---|---|

| [C₈H₇⁷⁹Br₂NO₂ + H]⁺ | 307.8918 |

| [C₈H₇⁷⁹Br⁸¹BrNO₂ + H]⁺ | 309.8898 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its structure in the solid state. However, no published crystal structure for this compound was found in the Cambridge Structural Database (CSD) or other crystallographic databases.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. For Methyl 5-(dibromomethyl)picolinate, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311+G(d,p), are instrumental in predicting its three-dimensional structure. ijcce.ac.iracs.org These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the spatial arrangement of the atoms. The geometry optimization process finds the lowest energy conformation of the molecule, providing a stable structure. nih.govresearchgate.net

The electronic properties of the molecule are also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally suggests higher polarizability and greater chemical reactivity. mdpi.com For pyridine (B92270) derivatives, these calculations help in understanding how substituents, like the dibromomethyl and methyl ester groups, influence the electronic distribution and reactivity of the pyridine ring. nih.gov

| Parameter | Predicted Value/Description |

|---|---|

| Bond Lengths (Å) | Key predicted bond lengths include those for C-Br, C=O, C-O, and bonds within the pyridine ring. Click to expand for details.

- C-Br: ~1.95 - 2.00 Å

|

| Bond Angles (°) | Key predicted bond angles around central atoms. Click to expand for details. - Br-C-Br: ~110 - 112° - O=C-O (ester): ~123 - 125° - C-C-N (pyridine ring): ~122 - 124° |

| Dihedral Angles (°) | Describes the torsion between the ester group and the pyridine ring. Click to expand for details.The planarity between the pyridine ring and the carbonyl group of the ester is a key conformational feature. The dihedral angle C-C-C=O would be calculated to determine the extent of coplanarity, which affects conjugation. |

| HOMO-LUMO Energy Gap (eV) | A measure of electronic excitability and chemical reactivity. Click to expand for details.The calculated energy gap provides insight into the molecule's stability. A typical value for such substituted pyridines would be in the range of 4-5 eV, indicating moderate reactivity.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGnuHznMpclO1aYXwMsRl66euPXLACnOvTV-s0hCX8YtWigVAcry6InDTowKpAOOj9QVjyGAL3dQ_UCPh1yMsoTtSnV4xRivFXBRO8074Onqv60ehYYITMWhOTi0hob0c%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGV8a4gsE9WibQ8_jggEoh_9IWeOM4FjNmm4JXeIjv8txEdQl13kHsvuuY3tDqBKgTQvcFtttGJbknGGAvcJ5Goy_u3zEG0WVzi6NdQE1xPBV-nbiWvCnXjcO__n91EaphcUwQo)] |

Quantum Chemical Calculations for Spectroscopic Properties Prediction

Quantum chemical calculations are essential for predicting and interpreting the spectroscopic signatures of molecules. acs.org Methods like DFT and Time-Dependent DFT (TD-DFT) can accurately forecast vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. ijcce.ac.irnih.govmdpi.com

Calculated vibrational frequencies, obtained from methods like B3LYP/6-311+G(**), correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov These theoretical frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov This analysis allows for the precise assignment of absorption bands in experimental IR and Raman spectra to particular functional groups. banglajol.info

TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govchemrxiv.org The results, including the maximum absorption wavelength (λmax) and oscillator strengths, help in understanding the electronic transitions, often corresponding to π→π* and n→π* transitions within the aromatic system and carbonyl group. mdpi.com

| Spectroscopic Property | Predicted Wavenumber/Wavelength | Assignment |

|---|---|---|

| FT-IR: C=O Stretch | ~1720-1740 cm⁻¹ | Stretching vibration of the ester carbonyl group. |

| FT-IR: C-N Stretch | ~1570-1600 cm⁻¹ | Stretching vibrations within the pyridine ring. |

| FT-IR: C-Br Stretch | ~650-700 cm⁻¹ | Stretching vibration of the carbon-bromine bonds. |

| UV-Vis: λmax | ~260-280 nm | Predicted electronic transition, likely π→π* within the substituted pyridine ring. nih.gov |

Analysis of Nucleophilic and Electrophilic Regions for Reactivity Prediction

The reactivity of a molecule can be predicted by analyzing its electron distribution. The Molecular Electrostatic Potential (MESP) map is a powerful visualization tool for this purpose. researchgate.net It illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MESP would likely show negative potential around the pyridine nitrogen and the carbonyl oxygen, identifying them as nucleophilic centers. Positive potential would be expected around the hydrogen atoms and the carbon of the carbonyl group, indicating electrophilic sites.

Natural Bond Orbital (NBO) analysis provides further details on charge distribution and intramolecular interactions. researchgate.netscirp.org It examines donor-acceptor interactions between filled (bonding or lone pair) and empty (antibonding) orbitals. The stabilization energies associated with these interactions, calculated via second-order perturbation theory, quantify the extent of electron delocalization and hyperconjugation, which are crucial for molecular stability and reactivity. scirp.org For this molecule, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the pyridine ring.

Conformational Analysis and Energetic Profiles

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. For this compound, rotation around the C-C bond connecting the ester group to the pyridine ring and the C-C bond of the dibromomethyl group leads to various conformers. The parent compound, Methyl picolinate (B1231196), is known to exist in s-trans and s-cis conformations related to the orientation of the ester group. chemicalbook.com

Computational methods can be used to perform a systematic conformational search by rotating these bonds and calculating the potential energy of each resulting structure. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. From this surface, the most stable (lowest energy) conformers can be identified, and the energy barriers for interconversion between them can be determined. acs.org This analysis is vital for understanding the molecule's flexibility and the relative populations of its different conformers at equilibrium. For this compound, the analysis would likely focus on the steric hindrance caused by the bulky dibromomethyl group and its influence on the preferred orientation of the ester group relative to the pyridine ring.

| Conformer | Description of Orientation | Predicted Relative Energy (kJ/mol) |

|---|---|---|

| Conformer 1 (Global Minimum) | Ester C=O group oriented anti to the ring nitrogen (s-trans-like), with minimal steric clash from the dibromomethyl group. | 0.0 (Reference) |

| Conformer 2 | Ester C=O group oriented syn to the ring nitrogen (s-cis-like). | > 5.0 (Higher energy due to potential dipole repulsion and steric hindrance). chemicalbook.com |

| Conformer 3 | Rotation of the dibromomethyl group. | Variable, depending on the interaction with the adjacent ester group. |

Applications and Research Potential of Methyl 5 Dibromomethyl Picolinate Derivatives

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Derivatives of methyl 5-(dibromomethyl)picolinate are valuable synthetic intermediates in the construction of more complex molecules. The picolinic acid framework is a common feature in many biologically active compounds and functional materials. researchgate.netresonancesl.com The bromine atoms on the methyl group are excellent leaving groups, making this position susceptible to nucleophilic substitution, which allows for the introduction of a wide array of functional groups.

Picolinic acid and its esters are used as starting materials in the synthesis of various pharmaceutical and agrochemical products. resonancesl.com For instance, picolinic acid derivatives are key intermediates in the production of certain antibiotics and anesthetics. resonancesl.com A patent for new picolinic acid derivatives highlights their utility as intermediates in the synthesis of other pyridine (B92270) derivatives aimed at treating respiratory disorders. google.com The synthesis of complex pyridine derivatives often involves multi-step processes where the initial picolinate (B1231196) structure is modified sequentially. umsl.eduorganic-chemistry.org The transformation of the dibromomethyl group can lead to aldehydes, carboxylic acids, or can be used to form larger, more complex side chains, demonstrating the role of this compound derivatives as versatile building blocks.

The synthesis of polysubstituted pyridine derivatives is an area of intense research due to their prevalence in natural products and pharmaceuticals. researchgate.netnih.gov Various synthetic strategies, including multicomponent reactions and transition metal-catalyzed cross-coupling reactions, are employed to build upon the pyridine scaffold. researchgate.netorganic-chemistry.org Derivatives of this compound can readily participate in such reactions, for example, after conversion of the dibromomethyl group to a more suitable functional group for coupling.

Development of Bioactive Compounds and Drug Discovery Research

The inherent biocompatibility and versatile coordination chemistry of the picolinate scaffold make its derivatives attractive candidates in drug discovery. nih.govrsc.org

Derivatives for Cardiovascular Disease (CVD) Research (e.g., enzyme modulation)

Picolinate derivatives have been investigated for their potential in managing cardiovascular diseases. Chromium picolinate, a well-known derivative, has been the subject of numerous studies exploring its effects on cardiovascular risk factors. crnusa.orgnutraingredients.comnih.gov Research suggests that chromium picolinate supplementation may help in lowering total and LDL ("bad") cholesterol while improving HDL ("good") cholesterol levels, which could lead to a reduction in the risk of heart disease. nutraingredients.com

Further studies have delved into the molecular mechanisms, suggesting that chromium picolinate may improve insulin (B600854) sensitivity, which is often linked to cardiovascular health. nih.gov In animal models, dietary supplementation with chromium picolinate has been shown to enhance endothelium-dependent vasorelaxation, an effect associated with increased nitric oxide (NO) production. nih.govresearchgate.net This suggests a potential role in improving vascular function. Additionally, while not reducing the size of an infarct, treatment with chromium picolinate has been associated with improved functional recovery of the heart muscle after an ischemia-reperfusion injury. nih.govresearchgate.net

The table below summarizes findings from selected studies on chromium picolinate and cardiovascular health.

| Study Focus | Model | Key Findings | Reference(s) |

| Cholesterol Levels | Human | Significant lowering of total and LDL cholesterol, improvement in HDL cholesterol. | nutraingredients.com |

| Vascular Reactivity | Rat (SHR) | Enhanced endothelium-dependent vasorelaxation via increased NO production. | nih.govresearchgate.net |

| Ischemia-Reperfusion | Rat (SHR) | Improved coronary flow and recovery of myocardial contractility and relaxation. | nih.govresearchgate.net |

| CHD Risk | Human | Estimated 10.2% relative risk reduction of diabetes-attributed CHD events with supplementation. | crnusa.org |

Modulators of DNA Polymerase Theta Activity in Cancer Therapeutics

A promising area of cancer research involves the inhibition of DNA Polymerase Theta (Polθ), an enzyme crucial for a DNA repair pathway known as microhomology-mediated end joining (MMEJ). biorxiv.orgnih.gov Many cancers with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, become reliant on Polθ for survival. nih.govreparerx.com This creates a "synthetic lethal" relationship, where inhibiting Polθ can selectively kill cancer cells while sparing normal cells. biorxiv.orgnih.gov

Picolinamide (B142947) derivatives, which can be synthesized from this compound, have emerged as potent inhibitors of Polθ. nih.gov Several pharmaceutical companies have filed patents for heterocyclic amide derivatives that show strong inhibitory activity against the polymerase domain of Polθ. nih.gov These inhibitors, some with IC50 values in the nanomolar range, represent a novel targeted therapeutic strategy for a variety of tumors. medchemexpress.com The development of these small molecule inhibitors is at an early stage, with some candidates entering clinical trials for the treatment of advanced solid tumors. nih.gov

The antibiotic Novobiocin was identified as a specific inhibitor of the Polθ ATPase domain, further validating this enzyme as a druggable target. biorxiv.org Research is ongoing to develop more potent and selective Polθ inhibitors based on various chemical scaffolds, including those derived from picolinic acid. nih.govmedchemexpress.com

Precursors to Radiopharmaceuticals and Imaging Agents (e.g., Y-based radiopharmaceuticals)

The ability of picolinate derivatives to form stable complexes with various metal ions makes them excellent candidates for the development of radiopharmaceuticals and imaging agents. nih.govwhiterose.ac.uk These agents are crucial for both diagnostic imaging, such as Positron Emission Tomography (PET), and for targeted radiotherapy. rsc.org

Picolinate-based chelators are designed to stably bind radioisotopes in vivo, preventing their release and localization in non-target tissues, which could cause toxic side effects. nih.gov Yttrium, with its array of isotopes like the PET-active ⁸⁶Y and the therapeutic β-emitter ⁹⁰Y, is a particularly interesting metal for these applications. whiterose.ac.ukrsc.org The synthesis of radiolabeled compounds is a meticulous process, often involving the incorporation of a radioactive isotope, such as Carbon-14 or a metallic radionuclide, into a larger molecule. wuxiapptec.commoravek.comuochb.cz

Researchers have developed various picolinate-containing ligands that can be conjugated to biomolecules for targeted delivery of the radioisotope. For example, acyclic picolinate-based chelators have been shown to form highly stable complexes with lanthanide ions, including lutetium (¹⁷⁷Lu), which is used in radiotherapy. nih.gov The design of these chelators is critical to ensure high thermodynamic stability and kinetic inertness of the resulting metal complex. nih.gov The versatility of yttrium's coordination chemistry allows for the creation of a vast number of complexes with varying physicochemical properties, making it a valuable element in the development of new medical imaging and therapeutic agents. whiterose.ac.uk

Applications in Luminescent Materials and Probes

The unique photophysical properties of lanthanide ions can be harnessed by complexing them with organic ligands, such as picolinate derivatives, to create highly luminescent materials. nih.govrsc.org

Formation of Lanthanide Complexes as Luminescent Probes

Picolinate ligands are effective "antennas" that can absorb light and efficiently transfer the energy to a complexed lanthanide ion, which then emits light at its characteristic wavelength. nih.govrsc.org This process, known as sensitized emission, is central to the design of luminescent probes for various applications, including bio-imaging. nih.gov

The inclusion of picolinate groups on a triazacyclononane framework has been shown to yield highly luminescent terbium complexes with long lifetimes. nih.gov The stability of lanthanide-picolinate complexes has been a subject of study, revealing that the pyridine nitrogen and the carboxylate oxygen form a stable chelate ring with the metal ion. acs.org The specific substituents on the picolinate ring can be modified to tune the photophysical properties of the resulting lanthanide complex. rsc.orgmdpi.com

Furthermore, pyridine-based fluorescent probes have been developed for sensing applications, such as detecting solvent polarity or the presence of specific analytes. capes.gov.brmdpi.comnih.gov The design of these probes often involves creating a "push-pull" system where electron-donating and electron-accepting groups are attached to the pyridine ring to modulate the fluorescence properties. mdpi.com Derivatives of this compound could serve as precursors to such advanced fluorescent materials.

Integration into Iridium(III) Complexes for Energy Transfer Mechanisms

The derivatization of this compound opens avenues for its integration into sophisticated coordination compounds, such as iridium(III) complexes, which are of significant interest for their photophysical properties and applications in energy transfer. While direct studies on this compound's role in iridium complexes are not extensively documented, the principles of ligand design and function in such complexes provide a strong basis for its potential utility.

Iridium(III) complexes are renowned for their use in nonlinear optical (NLO) materials and as phosphorescent emitters. nih.gov The core of their functionality often lies in the interplay between the metal center and its surrounding ligands. These ligands can be tailored to modulate the complex's absorption and emission properties. For instance, the introduction of pyrene-substituted isocyanide ligands into bis-cyclometalated iridium complexes has been shown to facilitate rapid triplet-triplet energy transfer (TTET) upon excitation. nih.gov In these systems, the ground-state absorption is localized on the cyclometalating ligands, while the excited-state absorption occurs on the pyrene (B120774) moiety, allowing for independent tuning of these properties. nih.gov

Following this principle, derivatives of this compound could be synthesized to act as ligands in iridium(III) complexes. The picolinate structure itself is a common motif in ligands for metal complexes. By modifying the dibromomethyl group, for example, through conversion to a different functional group capable of coordination or by using it as a synthetic handle to attach other chromophores, ligands with specific electronic and steric properties can be designed.

The efficiency of intramolecular energy transfer (IET) in metal complexes, such as those of europium(III) which also rely on ligand-to-metal energy transfer, is highly dependent on the structure of the ligand. nih.gov Theoretical studies, including time-dependent density functional theory (TD-DFT), are employed to predict the energy of ligand excited states and the rates of energy transfer. nih.gov Such computational approaches could be invaluable in designing picolinate-based ligands derived from this compound to optimize energy transfer processes within iridium(III) complexes. For example, the introduction of morpholine-decorated 4'-phenyl-2,2':6',2"-terpyridine ligands in iridium(III) complexes has been shown to significantly influence their photophysical properties, demonstrating the profound effect of ligand modification. mdpi.com

Agricultural Chemistry Applications (e.g., herbicide development through derivatization)

Picolinic acid and its derivatives, known as picolinates, represent a significant class of synthetic auxin herbicides. nih.gov These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants. The derivatization of this compound provides a strategic entry point for the development of novel herbicidal compounds.

The core strategy in this field is the modification of the picolinic acid scaffold to enhance herbicidal activity, selectivity, and environmental safety. For instance, the introduction of a pyrazolyl group at the 6-position of the picolinic acid ring has been explored as a promising strategy for discovering new synthetic auxin herbicides. nih.govnih.gov In one study, a series of 3-chloro-6-pyrazolyl-picolinate derivatives were synthesized and tested for herbicidal activity. nih.gov One of the synthesized compounds exhibited significantly lower IC50 values against the root growth of Arabidopsis thaliana compared to the commercial herbicide clopyralid. nih.gov This compound also displayed better post-emergence herbicidal activity and a broader spectrum of activity. nih.gov

Molecular docking studies have revealed that the efficacy of these herbicides is linked to their binding affinity with receptor proteins like the auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov By designing derivatives of this compound that can be converted into novel picolinic acid structures, researchers can aim to optimize this interaction. The dibromomethyl group can serve as a versatile synthetic handle for introducing various substituents that could enhance binding to the target protein.

Another approach in herbicide development involves the inhibition of the protoporphyrinogen (B1215707) oxidase (Protox) enzyme. Phenyltriazolinone herbicides, for example, function through this mechanism. mdpi.com While structurally different from picolinates, the principle of designing molecules with specific pharmacophores can be applied. Derivatives of this compound could potentially be designed to incorporate structural motifs known to inhibit Protox or other herbicidal targets.

The following table provides examples of picolinic acid derivatives that have been investigated for their herbicidal activity, illustrating the types of modifications that can be made to the core structure.

Materials Science Applications (e.g., in coordination polymers or supramolecular assemblies)

The structural features of this compound and its accessible derivatives make it a candidate for applications in materials science, particularly in the construction of coordination polymers and supramolecular assemblies. The picolinate moiety is a well-established building block in coordination chemistry, capable of coordinating to a wide variety of metal ions. The dibromomethyl group, or functional groups derived from it, can participate in various non-covalent interactions, such as halogen bonding, or can be used to link units together covalently.

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The properties of these materials, including their porosity, catalytic activity, and photoluminescence, are dictated by the choice of the metal and the ligand. By modifying the dibromomethyl group of this compound, it is possible to introduce other coordinating sites or functional groups that can direct the assembly of specific network structures. For example, hydrolysis of the dibromomethyl group could lead to an aldehyde, which could then be used in further reactions to create more complex ligands.

Supramolecular assemblies are ordered structures formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The pyridine ring of the picolinate system can participate in π-π stacking interactions, while the ester and any introduced functional groups can engage in hydrogen bonding. The bromine atoms of the dibromomethyl group are potential halogen bond donors, an interaction that is increasingly being used in crystal engineering and the design of functional materials.

While specific examples of the use of this compound in coordination polymers or supramolecular assemblies are not prevalent in the literature, the potential is evident from the vast body of work on related pyridine-based ligands. The ability to systematically modify the periphery of the picolinate ligand through the dibromomethyl handle would allow for fine-tuning of the resulting material's properties.

The following table lists various compounds mentioned throughout the article.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.